Weaker ODC Inhibition Enables Chiral Recognition Studies
In a direct head-to-head study by Bey et al. (1978), the D-enantiomer of 2-methylornithine (Compound 5) was identified as the antipode of the most potent reversible inhibitor. While (+)-alpha-methylornithine (L-configuration, Compound 4) inhibits rat liver ODC with a Ki of 0.019 mM, the D-enantiomer yields a Ki of 1.3 mM for the same enzyme preparation. In rat hepatoma tissue culture (HTC) cells and bull prostate ODC, the D-enantiomer showed no detectable inhibition at 1 mM, whereas the L-enantiomer maintained Ki values of 0.02 mM and 0.02 mM, respectively [1].
| Evidence Dimension | Competitive inhibition constant (Ki) for ornithine decarboxylase |
|---|---|
| Target Compound Data | Ki = 1.3 mM (rat liver ODC); no inhibition at 1 mM (HTC cells and bull prostate ODC) |
| Comparator Or Baseline | L-enantiomer (Compound 4, (+)-alpha-methylornithine): Ki = 0.019 mM (rat liver ODC), 0.02 mM (HTC cells), 0.02 mM (bull prostate ODC) |
| Quantified Difference | Approximately 68-fold lower potency; classified as 1/70th the activity of the L-enantiomer by the original authors |
| Conditions | Cell-free ODC preparations from rat liver, rat hepatoma tissue culture (HTC) cells, and bull prostate; substrate l-ornithine at Km ≈ 0.08 mM; competitive inhibition assessed via Dixon plot analysis |
Why This Matters
This profound potency gap enables the D-isomer to serve as a matched, stereochemically defined negative control in ODC inhibition assays, delineating true chiral recognition from non-specific effects—a function that neither the racemic mixture nor the L-enantiomer alone can fulfill.
- [1] Bey P, Danzin C, Van Dorsselaer V, Mamont P, Jung M, Tardif C. Analogues of Ornithine as Inhibitors of Ornithine Decarboxylase. New Deductions Concerning the Topography of the Enzyme's Active Site. J Med Chem. 1978;21(1):50-55. doi:10.1021/jm00199a009. View Source
